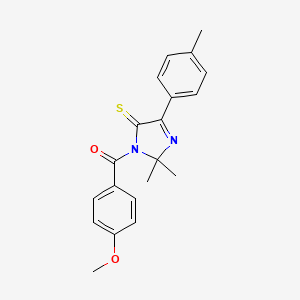

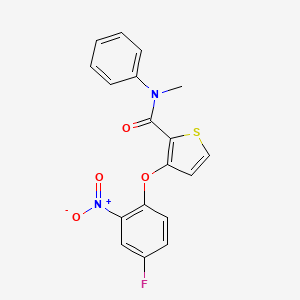

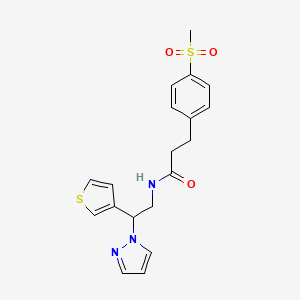

![molecular formula C5H4F2N2S B2664192 嘧啶, 2-[(二氟甲基)硫基]- CAS No. 129549-96-8](/img/structure/B2664192.png)

嘧啶, 2-[(二氟甲基)硫基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior . Quantum and chemical parameters were calculated and molecular electrostatic surface potential (MEP) was studied which predicted the highly electronic sites around the compounds .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop, after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Physical and Chemical Properties Analysis

Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . Pyrimidines play a vital role in many biological processes since their ring system is present in several vitamins, coenzymes, and nucleic acids .科学研究应用

DNA 修复和光裂合酶活性

嘧啶二聚体,例如环丁烷嘧啶二聚体,是紫外线辐射诱导产生的主要 DNA 光产物。DNA 光裂合酶是一种酶,它利用可见光能量通过破坏二聚体的环丁烷环来修复 DNA。此过程涉及将能量从生色团转移到 FADH-,然后 FADH- 将电子转移到 DNA 中的二聚体,从而导致其修复 (Sancar, 1994)。

DNA 中的金属离子结合

DNA 中的嘧啶碱基对可以选择性地捕获金属离子以形成金属离子介导的碱基对。例如,胸腺嘧啶-胸腺嘧啶和胞嘧啶-胞嘧啶对可以分别捕获 Hg(II) 和 Ag(I) 离子。这些相互作用可能受到小化学修饰的影响,例如引入硫嘧啶基团,它可以通过结合两个银离子来稳定 DNA 双链体。这些发现对寡核苷酸在科学研究中的应用具有影响 (Ono 等人,2011)。

嘧啶衍生物的抗癌潜力

对各种硫嘧啶取代基衍生物的抗癌活性的研究显示出了有希望的结果。已经设计、合成出新的硫嘧啶双取代衍生物,并通过体外生物学检测证明其具有抗癌潜力 (Sharma 等人,2022)。

合成和药理活性

已经合成出新的双(2-(嘧啶-2-基)乙氧基)烷烃,并评估了它们的抗氧化特性,以与丁基化羟基甲苯进行比较。它们的抗氧化活性的效力受连接到 2-(嘧啶-2-基)乙醇的烷基片段的影响,这表明嘧啶衍生物具有广泛的生物活性,包括抗氧化、抗癌、抗菌和抗炎活性 (Rani 等人,2012)。

作用机制

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

安全和危害

While specific safety and hazard information for “Pyrimidine, 2-[(difluoromethyl)thio]-” is not available, it’s important to note that pyrimidines and their derivatives are widely used in medicinal chemistry and exhibit a range of biological activities . Therefore, they should be handled with care, following appropriate safety protocols.

未来方向

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

属性

IUPAC Name |

2-(difluoromethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2S/c6-4(7)10-5-8-2-1-3-9-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBOYZCLRDVGNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

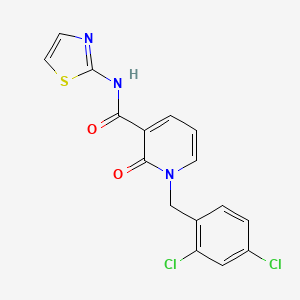

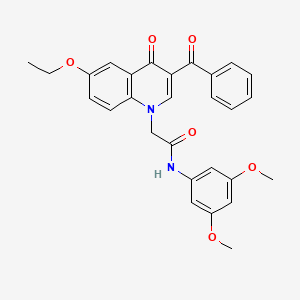

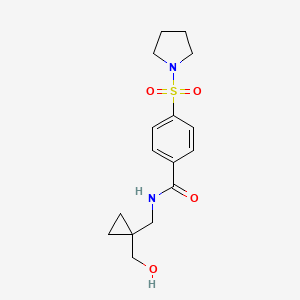

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2664119.png)

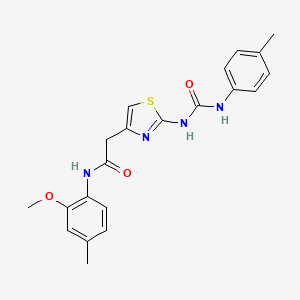

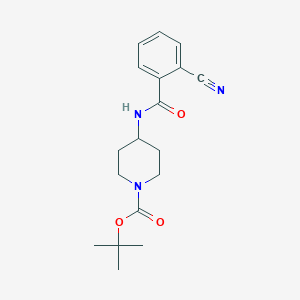

![4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2664120.png)

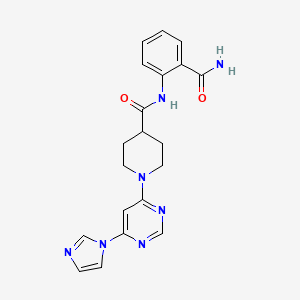

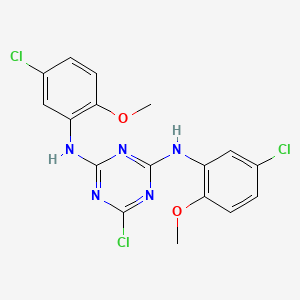

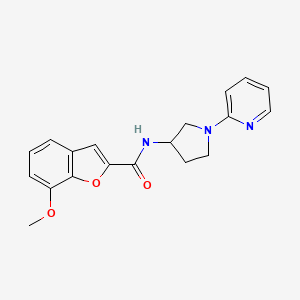

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2664125.png)